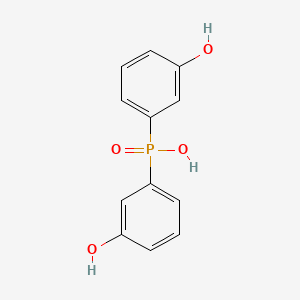

Bis(m-hydroxyphenyl)phosphinic acid

Description

Structure

3D Structure

Properties

CAS No. |

84251-29-6 |

|---|---|

Molecular Formula |

C12H11O4P |

Molecular Weight |

250.19 g/mol |

IUPAC Name |

bis(3-hydroxyphenyl)phosphinic acid |

InChI |

InChI=1S/C12H11O4P/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8,13-14H,(H,15,16) |

InChI Key |

UHYSQTXVHJVDCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes to Bis(m-hydroxyphenyl)phosphinic Acid

Direct synthesis routes aim to construct the core structure of this compound by forming the two phosphorus-carbon (P-C) bonds in a highly convergent manner. These methods typically involve the reaction of a phosphorus-containing nucleophile or electrophile with a m-phenol derivative.

Hypophosphorous acid (H₃PO₂) and its derivatives are fundamental building blocks in organophosphorus chemistry, capable of forming one or two P-C bonds. researchgate.net Due to the presence of a reactive P-H bond, hypophosphorous acid can act as a nucleophile. One common strategy is the phospha-Mannich reaction, where H₃PO₂ reacts with an aldehyde and an amine to form α-aminoalkyl phosphinic acids. nih.gov While not a direct route to the target molecule, this illustrates the reactivity of H₃PO₂.

A more relevant approach is the addition of hypophosphorous acid to carbonyl compounds. A general and efficient method has been developed for synthesizing bis(α-hydroxyalkyl)phosphinic acids by reacting aldehydes with hypophosphorous acid, often accelerated by microwave irradiation. researchgate.netlookchem.com For the synthesis of this compound, a hypothetical route could involve a derivative of m-phenol containing an aldehyde functionality, which would then react with hypophosphorous acid. However, direct addition to the aromatic ring is less common and typically requires catalysis. Silylated derivatives of hypophosphorous acid, such as bis(trimethylsilyl) phosphonite, are also versatile reagents for forming P-C bonds. kent.ac.uk

Condensation reactions provide a powerful method for forming the aryl-phosphorus bonds required for this compound. These reactions typically involve the coupling of m-phenol with a suitable phosphorus-containing electrophile in the presence of a catalyst. The synthesis of bisphenols, such as 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), serves as a useful analogy; it is produced by the condensation of a ketone (9-fluorenone) with two equivalents of phenol (B47542), often catalyzed by strong acids like sulfuric acid, or bifunctional ionic liquids. researchgate.netgoogle.com

For the target molecule, the reaction would involve condensing m-phenol with a phosphorus-containing species like phosphorus trichloride (B1173362) or a phosphonic dichloride. The reaction is driven by the removal of a small molecule, such as water or HCl. sci-hub.ru Lewis acids or strong Brønsted acids are often employed as catalysts to activate the phosphorus electrophile and facilitate the aromatic substitution. google.com The choice of catalyst and reaction conditions is critical to achieve high yields and prevent side reactions, such as sulfonation of the phenol ring when using sulfuric acid. google.com

Table 1: Comparison of Direct Synthesis Strategies (Illustrative Analogs)

| Method | Phosphorus Source | Phenolic Reactant | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Hydrophosphinylation | Hypophosphorous Acid (H₃PO₂) | Aromatic Aldehydes | Microwave Irradiation, Solvent-Free | Bis(α-hydroxyarylmethyl)phosphinic acid | lookchem.com |

| Phospha-Mannich | Hypophosphorous Acid (H₃PO₂) | Aldehyde + Amine | Acidic (AcOH or HCl) | α-Aminoalkyl-H-phosphinic acid | researchgate.netnih.gov |

| Acid-Catalyzed Condensation | 9-Fluorenone (as phenol acceptor analog) | Phenol | Sulfuric Acid (>70%) or Ionic Liquid | 9,9-Bis(4-hydroxyphenyl)fluorene | researchgate.netgoogle.com |

Indirect Synthesis Pathways via Hydrolysis and Derivatization

Indirect routes involve the synthesis of a protected or derivatized form of the target molecule, which is then converted to the final phosphinic acid in a subsequent step. This strategy is common in organophosphorus synthesis to protect the acidic P-OH group during reactions that might otherwise be incompatible with it.

The preparation of phosphinic acids from their corresponding esters (phosphinates) is a widely used and crucial final step in many synthetic sequences. kent.ac.ukmdpi.com Phosphinate esters, such as methyl, ethyl, or benzyl (B1604629) esters, serve as protected forms of the phosphinic acid. The hydrolysis to liberate the free acid can be achieved under either acidic or basic conditions. researchgate.net

Acidic Hydrolysis: Treatment with concentrated mineral acids like hydrochloric acid (HCl) at elevated temperatures is a common method. mdpi.com However, care must be taken as cleavage of the P-C bond can sometimes occur, particularly with certain substitution patterns on the aryl ring. nih.gov

Basic Hydrolysis: Saponification using alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is also effective. The reaction yields the phosphinate salt, which is then neutralized with acid to give the final product.

Silyl-mediated Cleavage: For sensitive substrates, cleavage of the ester can be performed under milder, neutral conditions using trimethylsilyl (B98337) halides, such as trimethylsilyl bromide (TMSBr) or iodide (TMSI). This method is particularly effective for cleaving methyl and other simple alkyl esters. researchgate.net

Organophosphorus heterocycles are valuable intermediates that can be transformed into open-chain structures. One of the most well-known examples is DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and its derivatives. Syntheses involving these precursors would typically involve a ring-opening reaction. For instance, a DOPO derivative functionalized with a m-hydroxyphenyl group could undergo a reaction that cleaves the heterocyclic ring, followed by the introduction of the second m-hydroxyphenyl group. Alternatively, a precursor could be designed that already contains both m-hydroxyphenyl moieties within a larger, more complex heterocyclic system, which is then selectively cleaved to yield the desired phosphinic acid. Research into the cycloaddition reactions of o-hydroxyphenyl-substituted secondary phosphine (B1218219) oxides demonstrates the utility of such precursors in building complex phosphorus-containing molecules. acs.org

Table 2: Common Methods for Phosphinate Ester Hydrolysis

| Reagent(s) | Conditions | Ester Type | Mechanism | Reference(s) |

|---|---|---|---|---|

| Concentrated HCl | Reflux/Heating | Alkyl, Benzyl | Acid-catalyzed nucleophilic substitution at P | mdpi.comresearchgate.net |

| NaOH or KOH | Room Temp or Heating | Alkyl, Benzyl | Base-catalyzed hydrolysis (saponification) | mdpi.com |

| TMSBr or TMSI | Room Temp, Anhydrous | Methyl, Ethyl | SN2 attack of halide on ester alkyl group | researchgate.net |

| Pd/C, H₂ | Room Temp, 1 atm | Benzyl | Hydrogenolysis | nih.gov |

Asymmetric Synthesis Approaches and Stereochemical Control

The target molecule, this compound, is achiral because its two aryl substituents are identical, resulting in a plane of symmetry through the P-H and P=O bonds. Therefore, asymmetric synthesis to produce a single enantiomer is not applicable to this specific compound.

However, the principles of stereochemical control are highly relevant for the synthesis of related P-stereogenic diarylphosphinic acids, where the two aryl groups are different (Ar¹Ar²P(O)OH). The phosphorus atom in such compounds is a stereocenter. The development of catalytic asymmetric methods to control this stereocenter is a significant area of modern organophosphorus chemistry. frontiersin.org Key strategies include:

Desymmetrization: This approach involves the enantioselective transformation of a symmetrical, achiral phosphine oxide or other precursor. For example, the desymmetrization of bis(2-hydroxyphenyl)phosphine oxides has been achieved via a cinchona alkaloid-catalyzed allylation reaction, yielding P-stereogenic phosphine oxides with high enantioselectivity. frontiersin.org

Chiral Catalysis: Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol) or SPINOL, have emerged as powerful catalysts for a variety of asymmetric transformations involving phosphorus compounds. researchgate.netacs.orgacs.org These catalysts can protonate an electrophile, creating a chiral environment that directs the nucleophilic attack of a phosphorus reagent, thereby controlling the stereochemical outcome.

Kinetic Resolution: A racemic mixture of a secondary phosphine oxide can be resolved through a reaction with a chiral catalyst that selectively reacts with one enantiomer faster than the other. This leaves one enantiomer of the starting material in high optical purity. frontiersin.org

While not directly resulting in an enantiomerically pure sample of this compound, these advanced methodologies are crucial for producing its chiral analogs, which are of great interest in medicinal chemistry and materials science.

Diastereomeric Salt Formation for Chiral Separation

Classical resolution via the formation of diastereomeric salts is a well-established and widely utilized technique for the separation of enantiomers of P-stereogenic compounds, including phosphinic acids. scielo.org.zaacs.org The fundamental principle involves reacting the racemic phosphinic acid with an enantiomerically pure chiral resolving agent, typically a chiral base like an amine. This reaction produces a mixture of two diastereomeric salts. Due to their different physicochemical properties, such as solubility, these diastereomers can often be separated by methods like fractional crystallization. nih.gov After separation, the desired enantiomer of the acid is recovered by treating the isolated diastereomeric salt with a stronger acid to liberate it from the chiral auxiliary.

While specific resolution data for this compound is not extensively detailed in the literature, studies on structurally analogous compounds provide a clear precedent for this methodology. For instance, the resolution of racemic bis(1-hydroxyphenylmethyl)phosphinic acid was successfully achieved using enantiopure 1-phenylethylamines. researchgate.net The choice of the resolving agent and the solvent system is critical for efficient separation. In one study, (S)-1-phenylethylamine was found to be an effective resolving agent for obtaining the (R,R)-enantiomer of bis(1-hydroxyphenylmethyl)phosphinic acid, while the (R)-amine allowed for the isolation of the (S,S)-enantiomer. researchgate.net Other chiral bases, such as quinine, have also been employed to resolve racemic phosphinic acids and their derivatives. scielo.org.za

The effectiveness of this method is illustrated by the resolution of various phosphinic acids, as detailed in the following table.

| Racemic Acid | Chiral Resolving Agent | Resulting Enantiomer | Reference |

| bis(1-hydroxyphenylmethyl)phosphinic acid | (S)-1-Phenylethylamine | (R,R)-bis(1-hydroxyphenylmethyl)phosphinic acid | researchgate.net |

| bis(1-hydroxyphenylmethyl)phosphinic acid | (R)-1-Phenylethylamine | (S,S)-bis(1-hydroxyphenylmethyl)phosphinic acid | researchgate.net |

| [α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (R)-1-Phenylethylamine | (R)-[α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid | nih.govnih.gov |

| [α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (S)-1-Phenylethylamine | (S)-[α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid | nih.govnih.gov |

| C₂-symmetric N,N-bis(phosphinomethyl)amines | (-)-Quinine | (R,R)-N,N-bis(phosphinomethyl)amine | researchgate.net |

This data underscores that diastereomeric salt formation is a powerful and viable strategy for obtaining enantiomerically pure forms of phosphinic acids, including, by extension, this compound.

Stereoselective Reaction Pathways

To circumvent the often laborious process of chiral resolution, stereoselective synthesis offers a more direct route to enantiomerically pure phosphinic acids. youtube.com These methods aim to control the formation of the chiral phosphorus center during the reaction sequence.

One prominent strategy is the nucleophilic addition of H-phosphinates to chiral imines, a variant of the Pudovik reaction. nih.gov In this approach, the stereoselectivity is guided by a chiral auxiliary attached to the imine nitrogen. The addition of the phosphorus nucleophile occurs preferentially from the less sterically hindered face of the imine, leading to the formation of one diastereomer in excess. nih.gov The subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-amino-C-phosphinic acid derivative.

Another powerful and general method involves the stereospecific nucleophilic substitution of optically pure H-phosphinates. acs.org This protocol starts with an easily accessible, enantiomerically pure H-phosphinate precursor, such as a menthyl phosphinate ester. Reaction of this P-chiral precursor with organometallic reagents, like organolithiums or Grignard reagents, proceeds via a stereospecific nucleophilic substitution at the phosphorus center, typically with inversion of configuration. acs.org This allows for the synthesis of a wide array of P-stereogenic secondary and tertiary phosphine oxides, which are direct precursors to the corresponding phosphinic acids.

The table below summarizes key stereoselective strategies applicable to the synthesis of P-chiral phosphinic acids.

| Synthetic Strategy | Precursors | Key Features | Resulting Product Class | Reference |

| Nucleophilic addition to chiral imines | H-phosphinates, N-substituted chiral imines | Diastereoselective addition controlled by a chiral auxiliary. | α-Amino-C-phosphinates | nih.gov |

| Stereospecific nucleophilic substitution | Optically pure H-phosphinates, Organometallic reagents (e.g., R-Li) | Substitution at the phosphorus center occurs with inversion of configuration. | P-stereogenic secondary/tertiary phosphine oxides | acs.org |

| Conjugate addition to chiral acceptors | Bis-(trimethylsilyl)-phosphonite (BTSP), α-methylene glutarate with a chiral auxiliary | Modest diastereoselectivity achieved in conjugate addition. | Protected phosphinic acid pseudopeptides | nih.gov |

These pathways represent the forefront of asymmetric synthesis in organophosphorus chemistry. While specific applications of these routes to construct this compound are not yet widely reported, they constitute the foundational and most promising strategies for achieving its enantioselective synthesis.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. For Bis(m-hydroxyphenyl)phosphinic acid, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy reveals the different types of protons present in a molecule and their relationships. In the case of this compound, the ¹H NMR spectrum displays characteristic signals for the aromatic protons and the hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons provide information about their positions on the phenyl rings. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for the carbon atoms in the phenyl rings. The carbon atom directly bonded to the phosphorus atom exhibits a characteristic coupling (J-coupling) with the phosphorus nucleus, resulting in a doublet. This coupling is a key indicator of the C-P bond. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern on the phenyl rings.

³¹P NMR for Phosphorus Environment Elucidation

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for studying phosphorus-containing compounds. For this compound, the ³¹P NMR spectrum typically shows a single resonance, confirming the presence of one type of phosphorus environment. The chemical shift of this signal is characteristic of a phosphinic acid moiety. The coupling of the phosphorus nucleus with the directly attached proton (if present) and carbon atoms can also be observed, providing further structural confirmation. The chemical shift can be influenced by the solvent used. For instance, in D₂O the chemical shift is observed at 15.9 ppm, while in DMSO-d₆ it is found at 8.5 ppm mdpi.com.

| Technique | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |

| ¹H NMR | DMSO-d₆ | 11.6 (s, br, 1H, -OH), 7.75 (dd, 1H), 7.43–7.33 (m, 2H), 7.20 (td, 1H), 7.05 (dd, 1H), 7.03 (d, 1H), 6.99 (m, 1H), 6.90 (t, 1H), 6.83 (d, 1H) | JPH = 12.8, JHH = 6.2; JHH = 7.7, JHH = 1.8; JHH = 7.4, JHH = 1.7; JPH = 496.2; JHH = 7.4; JHH = 8.1 |

| ¹³C NMR | DMSO-d₆ | 155.3, 141.5 (d), 140.5 (d), 133.7 (d), 131.7 (d), 131.5, 129.6, 129.5 (d), 129.0, 126.7 (d), 121.6, 120.4 | JPC = 10.6; JPC = 115.0; JPC = 4.9; JPC = 9.1; JPC = 7.9; JPC = 10.8 |

| ³¹P NMR | DMSO-d₆ | 8.5 (s) | |

| ³¹P NMR | D₂O | 15.9 (s) |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed into a strong electric field, which generates charged droplets. As the solvent evaporates, the analyte molecules become charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio. For this compound, ESI-MS in negative ion mode would be expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻, confirming its molecular weight. A study reported an ESI-MS value of 233.0346 for the [OH-Ph-Ph-PHO₂]⁻ ion mdpi.com.

| Technique | Ion | m/z |

| ESI-MS | [OH-Ph-Ph-PHO₂]⁻ | 233.0346 |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. A strong absorption band corresponding to the P=O stretching vibration would also be present, typically in the range of 1150-1250 cm⁻¹. Bands associated with the P-O-H group and C-H and C=C stretching of the aromatic rings would also be observed.

: X-ray Diffraction Analysis of this compound

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the context of "this compound" (C₁₂H₁₁O₄P), this method would provide invaluable insights into its solid-state arrangement, including bond lengths, bond angles, and intermolecular interactions. However, a thorough search of available scientific literature and crystallographic databases did not yield specific experimental X-ray diffraction data for this compound. The following sections describe the principles of single-crystal and powder X-ray diffraction and their potential application to "this compound."

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. rsc.orgmdpi.com This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the target compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can deduce the arrangement of atoms within the crystal lattice.

For "this compound," a successful SC-XRD analysis would reveal:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing a detailed picture of the molecular geometry.

Intermolecular Interactions: The presence and nature of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate how the molecules pack together in the solid state.

While specific data for "this compound" is not available, analysis of a related compound, bis(3,5-dimethoxyphenyl)phosphinic acid, revealed a monoclinic crystal system with intermolecular O-H···O interactions linking the molecules into chains. nih.gov A similar analysis of "this compound" would likely show significant hydrogen bonding involving the hydroxyl (-OH) groups on the phenyl rings and the phosphinic acid moiety.

Hypothetical Crystallographic Data Table for this compound

Since experimental data is unavailable, the following table is a placeholder to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study. The values are not experimental.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₁O₄P |

| Formula Weight | 250.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | Value not available |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. acs.org Instead of a single crystal, a fine powder of the material is used, which contains a vast number of tiny, randomly oriented crystallites. When exposed to an X-ray beam, these crystallites diffract the X-rays at various angles, producing a characteristic pattern of peaks at different intensities.

The primary applications of PXRD for a compound like "this compound" would include:

Phase Identification: The resulting diffraction pattern serves as a "fingerprint" for the crystalline phase, allowing for identification by comparison to a database of known patterns.

Purity Assessment: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Determination of Crystallinity: The technique can distinguish between crystalline and amorphous (non-crystalline) solids.

While a dedicated powder diffraction pattern for "this compound" is not documented in the searched resources, the technique remains a crucial tool for the characterization of solid organophosphorus compounds. For instance, the structures of some inorganic-organic polymeric hybrids containing phosphinate ligands have been solved using powder X-ray diffraction data. acs.org

Hypothetical Powder X-ray Diffraction Data Table for this compound

This table illustrates the format in which powder diffraction data is typically presented, showing the diffraction angles (2θ) and the corresponding relative intensities of the peaks. The values here are for illustrative purposes only.

| 2θ (degrees) | Relative Intensity (%) |

| Value 1 | Intensity 1 |

| Value 2 | Intensity 2 |

| Value 3 | Intensity 3 |

| ... | ... |

Coordination Chemistry and Metal Complexation Research

Ligand Design Principles and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, and bis(m-hydroxyphenyl)phosphinic acid is a prime example of a ligand whose structure dictates its function. The spatial arrangement of its donor atoms allows for several coordination modes, making it a versatile building block for metallo-supramolecular chemistry.

This compound can act as a multidentate ligand, engaging metal centers through its phosphinate and phenolic hydroxyl groups. The phosphinate group itself can coordinate in a monodentate or bidentate fashion. In its deprotonated form, the phosphinate anion (R₂PO₂⁻) can act as a bridging ligand, connecting two metal centers through its two oxygen atoms. This bridging capability is a common feature in the formation of coordination polymers. acs.orgmdpi.com

The presence of the two phenolic hydroxyl groups introduces additional coordination possibilities. Depending on the reaction conditions and the nature of the metal ion, these hydroxyl groups can remain protonated or be deprotonated to form phenolate (B1203915) groups. These phenolate groups can then coordinate to the metal center, leading to chelation. For instance, a single molecule of this compound could potentially coordinate to a metal ion through one oxygen of the phosphinate group and the oxygen of a deprotonated phenolic group, forming a stable chelate ring. This type of bidentate coordination enhances the stability of the resulting complex.

Furthermore, the molecule as a whole can act as a multidentate bridging ligand, connecting multiple metal centers through both the phosphinate group and the phenolic hydroxyl groups, leading to the formation of higher-dimensional coordination networks.

The phenolic hydroxyl groups play a crucial role in the coordination behavior of this compound. Their acidity allows for deprotonation, creating anionic phenolate donors which are generally stronger coordinating agents than the neutral hydroxyl groups. This deprotonation is often pH-dependent and can be controlled to tune the resulting coordination structure.

The position of the hydroxyl groups in the meta-position on the phenyl rings influences the geometry of the resulting metal complexes. This positioning prevents the simultaneous coordination of both hydroxyl groups and the phosphinate group to a single metal center in a simple chelating fashion, which would be more likely with ortho-positioned hydroxyl groups. Instead, the meta-positioning encourages the formation of larger chelate rings or, more commonly, facilitates the bridging of multiple metal centers, contributing to the formation of polymeric structures. The hydroxyl groups can also participate in hydrogen bonding, which can further stabilize the crystal packing of the resulting complexes. scispace.com

Synthesis and Characterization of Metal-Phosphinate Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent or a mixture of solvents. The choice of solvent, temperature, and pH can significantly influence the nature and structure of the final product.

A variety of transition metal complexes with phosphinate ligands have been synthesized and characterized. mdpi.com For this compound, the reaction with transition metal salts such as those of copper(II), cobalt(II), nickel(II), and zinc(II) is expected to yield coordination compounds. The synthesis would typically involve dissolving the ligand and the metal salt in a polar solvent like ethanol, methanol, or dimethylformamide, followed by heating or stirring at room temperature. In many cases, the addition of a base is required to deprotonate the phosphinic acid and/or the phenolic hydroxyl groups to facilitate coordination.

For example, the reaction of a related ligand, [2-(2-hydroxyphenyl)phenyl]phosphinic acid, with magnesium, calcium, and zinc salts has been shown to form coordination polymers where the phosphinate moiety acts as a bridging ligand. mdpi.com It is anticipated that this compound would form similar polymeric structures with transition metals, potentially with additional coordination from the deprotonated phenolic groups.

The characterization of these complexes would involve techniques such as single-crystal X-ray diffraction to determine the precise molecular structure and coordination geometry, infrared (IR) spectroscopy to observe the shifts in the P=O and O-H stretching frequencies upon coordination, and thermal analysis (TGA/DSC) to assess their thermal stability.

| Metal Ion | Expected Coordination Geometry | Potential Structure | Key Characterization Features (IR Spectroscopy) |

|---|---|---|---|

| Cu(II) | Octahedral or Square Planar | 1D or 2D Coordination Polymer | Shift of P=O stretch to lower frequency; Broadening or disappearance of phenolic O-H stretch |

| Co(II) | Octahedral or Tetrahedral | Discrete complex or Coordination Polymer | Shift of P=O stretch to lower frequency; Broadening or disappearance of phenolic O-H stretch |

| Zn(II) | Tetrahedral or Octahedral | Coordination Polymer or MOF | Shift of P=O stretch to lower frequency; Broadening or disappearance of phenolic O-H stretch |

| Ni(II) | Octahedral or Square Planar | Discrete complex or Coordination Polymer | Shift of P=O stretch to lower frequency; Broadening or disappearance of phenolic O-H stretch |

Lanthanide ions, with their high coordination numbers and preference for oxygen donor ligands, are excellent candidates for forming complexes with this compound. epu.edu.iq The synthesis of lanthanide complexes would likely follow similar procedures to those for transition metals, often employing solvents that can also coordinate to the metal ion, such as water or dimethylformamide.

The phosphinate group is known to bind to lanthanide ions. nih.gov The additional phenolic hydroxyl groups in this compound provide further binding sites, potentially leading to high-coordination number complexes and intricate, high-dimensional architectures. The larger ionic radii of lanthanide ions compared to transition metals would favor the formation of coordination polymers and MOFs. The luminescent properties of certain lanthanide ions, such as europium(III) and terbium(III), could also be influenced by the coordination environment provided by the ligand, potentially leading to interesting photophysical properties. rsc.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand makes it an ideal building block for the construction of coordination polymers and MOFs. nih.gov These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.

The phosphinate group can bridge metal centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. acs.orgmdpi.com The two phenyl rings of the ligand act as spacers, controlling the distance between the metal nodes and influencing the porosity of the resulting framework. The phenolic hydroxyl groups can either coordinate to the metal centers, increasing the dimensionality and stability of the framework, or they can remain uncoordinated, providing functional sites within the pores of the MOF. These uncoordinated hydroxyl groups could be used for post-synthetic modification or could participate in hydrogen bonding to guest molecules.

Bridging Ligand Functionality

This compound is anticipated to be a highly effective bridging ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). This functionality arises from the presence of multiple donor sites: the phosphinate group (-P(O)OH) and the hydroxyl groups (-OH) on the phenyl rings. The phosphinate group itself is a versatile connector, capable of coordinating to metal centers in several ways. An analysis of numerous metal complexes with alkyl and arylphosphinates has demonstrated that the phosphinate group can adopt at least ten different binding motifs, frequently leading to the formation of M-O-P-R₂-O-M bridges in oligomeric and polymeric structures. ed.ac.uk

The deprotonated phosphinate anion (R₂PO₂⁻) can bridge two or more metal centers, a behavior analogous to that of carboxylate ligands which are extensively used in the construction of MOFs. ed.ac.uk Furthermore, the hydroxyl groups on the meta-positioned phenyl rings introduce additional potential coordination sites. Depending on the reaction conditions and the nature of the metal ion, these hydroxyl groups can also deprotonate and participate in coordination, thereby increasing the dimensionality and stability of the resulting framework.

The bridging capability of similar phosphinic acid ligands has been experimentally confirmed. For instance, the anion of [2-(2-hydroxyphenyl)phenyl]phosphinic acid, a compound with a single hydroxyphenyl group, has been shown to act as a bridging ligand in the formation of coordination polymers with metals such as magnesium, calcium, and zinc. This provides strong evidence for the expected bridging behavior of this compound, which possesses two such hydroxyphenyl moieties, likely leading to even more extensive and robust network structures.

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Potential Binding Mode | Description |

| Phosphinate Group | Monodentate | One oxygen atom of the phosphinate group coordinates to a single metal center. |

| Chelating | Both oxygen atoms of the phosphinate group coordinate to the same metal center. | |

| Bridging (syn-syn) | The two oxygen atoms of the phosphinate group bridge two different metal centers on the same side of the P-O-P plane. | |

| Bridging (syn-anti) | The two oxygen atoms of the phosphinate group bridge two different metal centers on opposite sides of the P-O-P plane. | |

| Bridging (anti-anti) | The two oxygen atoms of the phosphinate group bridge two different metal centers, with the metal ions positioned on opposite sides relative to the phosphorus atom. | |

| Hydroxyl Groups | Monodentate | The oxygen atom of a deprotonated hydroxyl group coordinates to a metal center. |

| Bridging | A deprotonated hydroxyl group bridges two metal centers. |

This table is generated based on the known coordination chemistry of phosphinate and phenolate ligands.

Structural Diversification of Extended Solid-State Materials

The ability of this compound to act as a multi-dentate bridging ligand is a key factor in the structural diversification of the resulting solid-state materials. The flexibility of the P-C bonds allows for a range of conformational possibilities, which, combined with the various potential coordination modes of the phosphinate and hydroxyl groups, can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.

The final structure of a coordination polymer or MOF is influenced by several factors, including the coordination preferences of the metal ion, the solvent system used, the temperature, and the pH of the reaction medium. For example, the use of metal ions with different coordination numbers and geometries can result in distinct network topologies from the same ligand. Lanthanide ions, with their high coordination numbers and flexible coordination spheres, are particularly well-suited for forming complex 3D structures with polyfunctional ligands like this compound. mdpi.comresearchgate.net

Research on other bis(phosphinic acid) ligands has demonstrated this structural versatility. For instance, 1,1'-ferrocenylenbis(H-phosphinic acid) has been used to synthesize a 2D coordination polymer with samarium(III). mdpi.com In this structure, the phosphinate groups bridge the metal centers to form layers. It has been noted that the size of the substituent on the phosphorus atom can significantly influence the dimensionality of the resulting coordination compound. mdpi.commdpi.com The relatively bulky hydroxyphenyl groups in this compound are expected to play a crucial role in directing the assembly of the final solid-state structure.

The formation of porous MOFs from phosphinic acid-based linkers is a developing area of materials science. nih.govresearchgate.net These materials are of interest for applications in gas storage, separation, and catalysis. The incorporation of this compound as a linker could lead to MOFs with tailored pore sizes and chemical functionalities, arising from the specific arrangement of the phenyl rings and the potential for uncoordinated hydroxyl groups to line the pores.

Table 2: Factors Influencing Structural Diversity of Metal Complexes with this compound

| Factor | Influence on the Final Structure |

| Metal Ion | The coordination number, preferred geometry, and Lewis acidity of the metal ion dictate the local coordination environment and can influence the overall network topology. |

| Solvent | The polarity and coordinating ability of the solvent can affect the solubility of the reactants and intermediates, and solvent molecules can sometimes be incorporated into the final structure. |

| Temperature | Reaction temperature can influence the kinetics and thermodynamics of the self-assembly process, potentially leading to different crystalline phases. |

| pH / Base | The degree of deprotonation of the phosphinic acid and hydroxyl groups is controlled by pH, which in turn determines the number of available coordination sites and the overall charge of the ligand. |

| Ligand Conformation | Rotational freedom around the P-C and C-C bonds allows the ligand to adopt different conformations to accommodate the coordination preferences of the metal centers. |

This table outlines the general principles that govern the formation of coordination polymers and MOFs.

Polymer Science and Advanced Materials Applications Research

Integration into Polymeric Architectures

The dual reactivity of Bis(m-hydroxyphenyl)phosphinic acid allows for its stable integration into polymer matrices through covalent bonding. This approach is favored over simply blending additives, as it prevents migration of the functional compound to the surface over time, ensuring permanent modification of the polymer's properties. mdpi.comdiva-portal.org

The two meta-hydroxyl groups on the phenyl rings enable this compound to act as a diol monomer in step-growth polymerization reactions. This allows for its incorporation directly into the main chain of polymers like polyesters and polyurethanes. mdpi.comgoogle.com For instance, in polyester (B1180765) synthesis, it can be used in transesterification polycondensation, substituting traditional diols to create a phosphorus-containing polyester backbone. researchgate.net Similarly, it can react with diisocyanates to form polyurethanes.

The incorporation of such phosphorus-containing monomers can influence the final properties of the polymer, including the glass transition temperature (Tg) and thermal stability. 20.210.105 For example, studies on analogous phosphorus-containing diols have shown that their integration into polyester backbones can result in polymers with high char yields upon decomposition, a desirable trait for flame retardancy. researchgate.net The synthesis of various phosphorus-containing polymers, including polyamides and polyarylates, has been achieved by incorporating monomers with phosphine (B1218219) oxide or phosphate (B84403) structures. 20.210.105cnrs.fr

This compound can also function as a reactive additive, particularly in thermosetting resins like epoxy systems. mdpi.comresearchgate.net In this role, the hydroxyl groups react with the epoxy rings, making the compound a curing agent or a co-hardener. cnrs.frresearchgate.net This process covalently bonds the phosphorus moiety to the cross-linked polymer network.

Research on a similar compound, bis(3-hydroxyphenyl) phenyl phosphate (BHPP), demonstrates this principle. When used as a curing agent for diglycidyl ether of bisphenol-A (DGEBA) epoxy resin, BHPP incorporates phosphorus into the resin matrix. researchgate.netcnrs.fr This method creates a thermoset with intrinsic flame retardancy. researchgate.net The resulting cured epoxy resins exhibit significantly higher char yields compared to standard systems, indicating that the phosphorus-containing agent enhances flame resistance through condensed-phase mechanisms. cnrs.fr Reactive phosphorus-based flame retardants are gaining attention as they are seen as effective and more environmentally friendly alternatives to traditional halogenated additives. acs.orgresearchgate.net

Functional Material Design for Enhanced Performance

The deliberate design of polymers using building blocks like this compound allows for the creation of functional materials with tailored properties. The primary goal is often to enhance performance in demanding applications by introducing specific functionalities at the molecular level.

Integrating this compound into a polymer backbone results in a phosphorus-containing polymer system. These systems are a major focus of research for developing halogen-free flame-retardant materials. researchgate.net The phosphorus content required to achieve a high level of flame retardancy (e.g., a V-0 rating in the UL-94 test) can be relatively low, often just a few weight percent. researchgate.net

The thermal stability and decomposition behavior of these polymers are significantly altered. Studies on analogous systems show that phosphorus-containing epoxy resins, for instance, tend to have lower onset decomposition temperatures but produce a much higher amount of stable char at elevated temperatures. cnrs.fr This char acts as an insulating barrier, protecting the underlying material. mdpi.comspecialchem.com The following table shows research findings on an epoxy resin system modified with a structurally similar phosphorus compound, BHPP, demonstrating the effect on flame retardancy and thermal properties. cnrs.fr

| System Composition | Phosphorus Content (%) | LOI (%) | UL-94 Rating | Char Yield at 700°C (%) |

| DGEBA / PN (Control) | 0 | 24 | Fails | 18 |

| DGEBA / BHPP | 2.36 | 35 | V-0 | 35 |

| Data sourced from a study on bis(3-hydroxyphenyl) phenyl phosphate (BHPP) cured epoxy resin. cnrs.fr |

Oligomeric and polymeric forms of phosphorus compounds are increasingly used as flame-retardant additives in polymer composites. mdpi.comresearchgate.net These macromolecular additives have advantages over small-molecule counterparts, such as reduced migration and better compatibility with the polymer matrix. mdpi.comdiva-portal.org Oligomers can be synthesized from monomers like this compound and then blended with thermoplastic or thermosetting resins.

For example, oligomeric phosphates are used as flame retardants in polyurethanes and finishes for paper and textiles. researchgate.net Similarly, phosphonate (B1237965) and phosphinate structures can be incorporated into thermoplastic polyesters. researchgate.net When these phosphorus-containing oligomers or polymers are added to a base resin, they form a composite material with enhanced fire safety. The mechanism of action remains the same, with the phosphorus component promoting char formation and/or acting in the gas phase during combustion. researchgate.net

Flame Retardancy Mechanisms in Polymeric Materials

Organophosphorus compounds, including phosphinates, impart flame retardancy through complex mechanisms that can occur in the condensed (solid) phase, the gas phase, or both. mdpi.comflameretardants-online.comnih.gov The specific pathway depends on the phosphorus compound's structure, its interaction with the host polymer, and the combustion conditions. diva-portal.orgnih.gov

The primary mode of action for most phosphorus flame retardants is in the condensed phase . flameretardants-online.comnih.gov During thermal decomposition, the phosphinic acid group is converted into phosphoric and polyphosphoric acids. mdpi.comflameretardants-online.com These acids are powerful dehydrating agents that promote the cross-linking and cyclization of the polymer chains, leading to the formation of a stable, insulating layer of carbonaceous char on the material's surface. mdpi.comspecialchem.comisca.in This char layer serves multiple functions: it acts as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile gases that fuel the fire, and hinders the diffusion of oxygen to the polymer surface. specialchem.comisca.innih.gov

Condensed Phase Mechanism: Char Formation and Intumescence

The primary mode of action for many phosphorus-based flame retardants, including this compound, lies in the condensed phase, which is the solid polymer itself. nih.govnih.gov During combustion, these compounds facilitate the formation of a stable, insulating layer of char on the polymer's surface. nih.govsci-hub.se This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile gases that fuel the fire. nih.govmdpi.com

Upon heating, phosphorus-containing compounds like this compound can decompose to form phosphoric acid and polyphosphoric acid. mdpi.com These acidic species are powerful dehydrating agents that promote the carbonization of the polymer matrix. nih.govmdpi.com This process of dehydration and cross-linking leads to the development of a robust char structure. nih.govd-nb.info

In some systems, this char formation is accompanied by intumescence, the process of swelling to create a multicellular, foam-like char. This intumescent layer provides even greater thermal insulation and further impedes the combustion process. nih.govd-nb.info The effectiveness of the char formation is often evaluated by the char yield, with higher yields indicating better flame retardancy. cnrs.fr

Gas Phase Mechanism: Radical Scavenging and Flame Inhibition

While the condensed phase mechanism is significant, phosphorus compounds can also exert a flame-retardant effect in the gas phase. nih.govnih.gov During combustion, highly reactive radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, are generated and propagate the fire through chain reactions. mdpi.comnih.gov

Certain phosphorus-containing flame retardants can volatilize and release phosphorus-containing radicals, most notably the PO• radical, into the flame. nih.govmdpi.com These PO• radicals are highly effective at scavenging the H• and OH• radicals, thereby interrupting the combustion chain reactions and inhibiting the flame. mdpi.comnih.gov This "flame poisoning" effect reduces the heat released during combustion. nih.gov The efficiency of phosphorus in the gas phase is considered to be comparable to or even greater than that of halogenated flame retardants like HBr. nih.gov

Synergistic Effects with Other Flame Retardants

The flame retardant efficacy of this compound can be significantly enhanced through synergistic interactions with other flame retardant compounds, particularly those containing nitrogen, boron, or silicon.

Nitrogen Compounds: Phosphorus-nitrogen (P-N) systems are well-regarded for their high flame-retardant efficiency and lower environmental impact. mdpi.comresearchgate.net In these systems, the phosphorus component typically promotes char formation in the condensed phase, while the nitrogen-containing compound often releases non-flammable gases like ammonia (B1221849) (NH3) and nitrogen oxides. researchgate.net These gases dilute the flammable volatiles and oxygen in the gas phase, further inhibiting combustion. mdpi.comresearchgate.net The combination can lead to a more stable and effective char layer. acs.org

Boron Compounds: Boron-containing flame retardants are known for their ability to form a glassy, protective layer on the polymer surface upon heating. mdpi.com This boron-based layer can work in concert with the phosphorus-derived char to create a more robust and thermally stable barrier, effectively shielding the polymer from heat and oxygen. mdpi.com

Silicon Compounds: Silicon-containing compounds, such as polysiloxanes, also contribute to flame retardancy primarily through a condensed-phase mechanism. They migrate to the surface of the burning polymer and form a silica (B1680970) (SiO2) or silicate-based protective layer. researchgate.net This layer enhances the thermal stability and integrity of the char, reducing the release of flammable gases. researchgate.net The synergy between phosphorus and silicon can result in a dense, compact char with improved oxidation resistance. researchgate.net

Application in Specific Polymer Matrices

The effectiveness of this compound and its derivatives has been demonstrated in various polymer systems.

Epoxy Resins

This compound derivatives have been investigated as reactive flame retardants for epoxy resins. cnrs.frresearchgate.net By incorporating the phosphorus-containing molecule directly into the polymer backbone, issues such as migration and leaching of the flame retardant are minimized. researchgate.net Research has shown that even at low phosphorus content (e.g., 1.5%), epoxy resins can achieve a high level of flame retardancy, such as a UL-94 V-0 rating. sci-hub.secnrs.fr The incorporation of these compounds tends to increase the char yield of the cured epoxy resin, confirming the condensed phase mechanism. cnrs.frresearchgate.net

| Epoxy Resin Formulation | Phosphorus Content (%) | UL-94 Rating | Limiting Oxygen Index (%) | Char Yield (%) |

| DGEBA/PN (Control) | 0.0 | V-2 | 26 | - |

| DGEBA/BHPP-A | 0.75 | V-2 | 28 | - |

| DGEBA/BHPP-B | 1.51 | V-0 | 31 | - |

| DGEBA/BHPP-C | 2.25 | V-0 | 33 | - |

| Data derived from a study on bis(3-hydroxyphenyl) phenyl phosphate (BHPP) in DGEBA epoxy resin. cnrs.fr |

Polyurethane Elastomers

In polyurethane elastomers, phosphorus-containing compounds, including those structurally related to this compound, act as effective flame retardants. mdpi.com They can be introduced as reactive diols or chain extenders in the polyurethane synthesis. mdpi.commdpi.com The flame retardant mechanism in polyurethanes involves both condensed and gas phase actions. mdpi.com The formation of a protective char layer is a key factor, and this can be enhanced by synergistic P-N systems. mdpi.com The introduction of these flame retardants can lead to an increase in the limiting oxygen index (LOI) and a reduction in the peak heat release rate (pHRR). mdpi.com

| Polyurethane Formulation | Phosphorus Content (wt%) | Limiting Oxygen Index (%) | UL-94 Rating | Char Residue (%) |

| WPU-0 (Control) | 0 | - | - | - |

| WPU-6 | - | - | - | - |

| Specific data for this compound in polyurethane elastomers was not available in the provided search results. The table represents typical improvements seen with phosphorus-based flame retardants in polyurethane. mdpi.com |

Polylactic Acid (PLA) Composites

Polylactic acid (PLA), a biodegradable polymer, suffers from high flammability. Phosphorus-based flame retardants are being explored to improve its fire resistance. researchgate.netnih.gov Research on related phosphorus compounds in PLA has shown that they can significantly increase the LOI and help the material achieve a V-0 rating in the UL-94 test. researchgate.netnih.gov The mechanism in PLA composites is also a combination of condensed and gas phase actions. rsc.org The flame retardant promotes the formation of a porous char layer, and the release of phosphorus-containing radicals into the gas phase contributes to flame inhibition. researchgate.netrsc.org Synergistic effects with compounds like ammonium (B1175870) polyphosphate (APP) have been shown to be effective. researchgate.net

| PLA Composite Formulation | Flame Retardant Content (%) | UL-94 Rating | Limiting Oxygen Index (%) |

| Pure PLA | 0 | - | 22.5 |

| PLA + 5% P-PPD-Ph | 5 | V-0 | 31.4 |

| PLA + 10% AlBPi + 5% APP | 15 | V-1 | 28.1 |

| Data derived from studies on DOPO-derived flame retardants and aluminum bis(hydroxy-phenyl-methyl)phosphinate in PLA. researchgate.netnih.gov |

Catalysis and Organic Transformation Research

Bis(m-hydroxyphenyl)phosphinic Acid as a Ligand in Metal-Catalyzed Reactions

The phosphorus center in this compound, along with the two phenolic oxygen atoms, provides multiple potential coordination sites, making it a candidate for use as a ligand in transition metal catalysis. The phosphinic acid moiety can coordinate to a metal center, and the hydroxyl groups could engage in secondary interactions, potentially influencing the steric and electronic environment of the catalyst. This dual-functionality is reminiscent of the cooperative effects seen in other ligand systems, where a ligand not only binds to the metal but also participates in the reaction mechanism, for instance, through hydrogen bonding. nih.gov

Polydentate ligands derived from phosphinic acids have been synthesized and their coordination with various metal ions, including Cr(III), Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), has been demonstrated. rsc.org These complexes have shown diverse geometries, from octahedral to square planar and tetrahedral, depending on the metal center. rsc.org This established ability of phosphinic acid derivatives to form stable metal complexes suggests that this compound could similarly act as a versatile ligand.

A significant area of catalysis is the synthesis of enantiomerically pure compounds through asymmetric catalysis, which heavily relies on the design of effective chiral ligands. acs.org this compound is an achiral molecule, but it serves as a promising backbone for the synthesis of chiral ligands. Chirality can be introduced by functionalizing the phenyl rings at the positions ortho or para to the hydroxyl groups. Introducing bulky, stereochemically defined groups could create a chiral pocket around the metal center, enabling enantioselective transformations.

This strategy is well-established in the field of chiral Brønsted acids, where axially chiral backbones like BINOL (1,1′-bi-2-naphthol) and SPINOL (1,1′-spirobiindane-7,7′-diol) are phosphorylated to create highly effective chiral phosphoric acid catalysts. acs.orgnih.gov These catalysts owe their success to a well-defined, rigid chiral environment. Similarly, modifying the biphenyl (B1667301) framework of this compound could lead to new classes of chiral phosphinic acid-based ligands. The development of such ligands is an active area of research, with the goal of creating catalysts that are not only highly selective but also tunable for a wide range of reactions. nih.gov

The interaction between a ligand and a metal center is fundamental to the catalytic cycle. For phosphorus-based ligands, key mechanistic steps often involve changes in the oxidation state of the metal, such as oxidative addition and reductive elimination. d-nb.info In a potential catalytic cycle involving a this compound-metal complex, the phosphinic acid moiety would likely serve as the primary binding site.

Furthermore, the phenolic hydroxyl groups could play a crucial role in the catalytic mechanism through metal-ligand cooperation. nih.gov For instance, a hydroxyl group could deprotonate to form a phenoxide, which could then participate in the reaction, for example, by acting as a Brønsted base or by stabilizing a transition state. This bifunctional nature, where the ligand is not merely a spectator but an active participant, can lead to enhanced reactivity and selectivity. nih.gov Mechanistic studies on related systems, such as chiral-at-metal complexes, show that the precise geometry and electronic properties of the ligand-metal adduct are critical for activating substrates and controlling stereochemistry. acs.org Understanding these interactions for complexes of this compound would be essential for optimizing its potential catalytic applications.

Role as a Brönsted Acid Catalyst in Organic Synthesis

The phosphinic acid group (P(O)OH) and the two phenolic hydroxyl groups impart significant Brønsted acidity to the this compound molecule. This acidity suggests its potential use as a Brønsted acid organocatalyst. Brønsted acid catalysis is a powerful strategy in organic synthesis, activating electrophiles, typically through protonation, to facilitate reactions with nucleophiles. acs.org

The field is dominated by chiral phosphoric acids (CPAs), which are highly effective in a vast number of asymmetric transformations. acs.orgnih.gov These catalysts function by creating a well-defined chiral environment where both the acidic proton and the basic phosphoryl oxygen can interact with the substrates, often leading to high levels of stereocontrol. rsc.org The acidity of these catalysts is a key parameter; for instance, more acidic N-triflylphosphoramides can catalyze reactions that are inaccessible to standard CPAs. rsc.orgnih.gov

This compound, while not a phosphoric acid, shares key features. Its acidity, which would be influenced by the electronic nature of the diarylphosphinyl group, could be sufficient to catalyze a range of acid-mediated reactions. By analogy with phosphonic acids, which have been used as Brønsted acid catalysts for various transformations, this compound could potentially catalyze reactions such as dehydrative substitutions, additions to carbonyls, and cycloadditions. nih.gov Furthermore, the synthesis of chiral derivatives, as discussed in section 6.1.1, could unlock its potential as an asymmetric Brønsted acid catalyst.

Applications in Specific Organic Transformations (e.g., Mannich Reactions, Friedel-Crafts)

The potential of this compound as a Brønsted acid catalyst can be illustrated by considering its application in classic carbon-carbon bond-forming reactions like the Mannich and Friedel-Crafts reactions.

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. In the context of Brønsted acid catalysis, the acid activates an imine electrophile by protonating the imine nitrogen. This increases the electrophilicity of the imine carbon, making it susceptible to attack by a nucleophile, such as a silyl (B83357) enol ether or an enamine. Chiral phosphoric acids are exemplary catalysts for asymmetric Mannich reactions, creating a chiral ion pair with the protonated imine that directs the nucleophilic attack to one face of the molecule. rsc.orgacs.org It is plausible that a chiral version of this compound could perform a similar role, facilitating enantioselective Mannich reactions. The performance of related chiral phosphoric acid catalysts in asymmetric Mannich-type reactions highlights the potential.

| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Reference Compound |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Mannich reaction of N-Boc-imine with silyl ketene (B1206846) acetal | 99 | 96 | (R)-TRIP |

| Dinuclear Pd-PhosphoiminoBINOL | Double Mannich reaction of N-Boc-imines with malononitrile | 99 | 99 | L1-Pd2 |

| 4-Hydroxypyrrolidine/Brønsted Acid | anti-selective Mannich reaction of aldehydes with N-sulfonyl imines | 95 | 98 | Proline derivative + Benzoic Acid |

The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring. In its Brønsted acid-catalyzed variant, the acid activates an electrophile, such as an alkene or an alcohol, to generate a carbocationic intermediate, which is then attacked by an electron-rich aromatic nucleophile like an indole (B1671886) or a phenol (B47542). Chiral phosphoric acids have been successfully employed to control the enantioselectivity of Friedel-Crafts alkylations, particularly with indole nucleophiles. acs.org The catalyst forms a hydrogen-bonded complex with the electrophile, guiding the approach of the nucleophile to create a chiral product. Given its acidic nature, this compound could catalyze such reactions, and chiral derivatives could offer a pathway to asymmetric versions of this important transformation.

| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Reference Compound |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Friedel-Crafts alkylation of indole with an N-acyl imine | 98 | 95 | (R)-BNPA |

| Chiral Phosphoric Acid (CPA) | Friedel-Crafts alkylation of furan (B31954) with an N-tosyl imine | 99 | 95 | (R)-BNPA derivative |

| Imidodiphosphoric Acid | Friedel-Crafts reaction of 3-indolylmethanols with 3-vinylindoles | 98 | 99 | TRIP derivative |

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of organophosphorus compounds. researchgate.netekb.eg For Bis(m-hydroxyphenyl)phosphinic acid, DFT calculations would typically be employed to determine its optimized molecular geometry, orbital energies, and electron distribution.

Detailed Research Findings:

Studies on analogous compounds, such as (3-Amino-4-hydroxyphenyl)phosphonic acid and various α-aminophosphonates, demonstrate the utility of DFT in identifying the most reactive sites within a molecule. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. ekb.eg

For this compound, the presence of hydroxyl (-OH) groups on the phenyl rings and the phosphinic acid moiety [-P(O)(OH)] are expected to be the primary sites of chemical reactivity. The oxygen atoms of the hydroxyl and phosphinyl groups, with their lone pairs of electrons, are likely to be the main contributors to the HOMO, making them susceptible to electrophilic attack. Conversely, the phosphorus atom and the aromatic rings could be involved in the LUMO, indicating their potential to interact with nucleophiles.

Molecular electrostatic potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas representing regions of low electron density (positive potential). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and phosphinyl groups, and a more positive potential around the acidic proton of the phosphinic acid and the hydrogen atoms of the hydroxyl groups.

Interactive Data Table: Predicted Electronic Properties of this compound based on DFT studies of analogous compounds.

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating capability, likely localized on the oxygen atoms. |

| LUMO Energy | Relatively low | Suggests potential for accepting electrons, possibly at the phosphorus center. |

| HOMO-LUMO Gap | Moderate | Reflects the kinetic stability and chemical reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative regions around oxygen atoms; Positive regions around acidic protons. | Predicts sites for electrophilic and nucleophilic attack, respectively. |

Molecular Docking and Dynamics Simulations for Intermolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a macromolecule (receptor), such as a protein or enzyme. nih.govnih.gov While specific docking or MD studies featuring this compound are not readily found, the general principles can be applied to understand its potential biological interactions. Phosphinic acids are known to act as mimics of the transition state in enzymatic reactions, particularly those involving amide bond hydrolysis, making them of interest as potential enzyme inhibitors. kent.ac.ukresearchgate.net

Detailed Research Findings:

Molecular docking simulations would predict the preferred binding orientation of this compound within the active site of a target protein. The scoring functions used in docking algorithms estimate the binding affinity, providing a rank of potential binding poses. The hydroxyl groups and the phosphinic acid moiety of the molecule would be expected to form key hydrogen bonding and electrostatic interactions with amino acid residues in the active site.

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic picture of the intermolecular interactions, revealing how the ligand and protein adapt to each other's presence. These simulations can calculate the binding free energy, offering a more accurate prediction of the binding affinity than docking alone. For this compound, MD simulations could reveal the role of water molecules in mediating interactions and provide insights into the conformational changes that may occur upon binding.

Interactive Data Table: Predicted Intermolecular Interactions of this compound from Molecular Modeling of Related Compounds.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Protein Active Site |

| Hydrogen Bonding | -OH groups on phenyl rings, P=O and P-OH of the phosphinic acid | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine |

| Electrostatic Interactions | Negatively charged phosphinate group (at physiological pH) | Arginine, Lysine, Histidine |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations can predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the structure of a molecule. mdpi.comyoutube.comyoutube.com Conformational analysis, also performed computationally, helps to identify the most stable three-dimensional arrangement of the atoms in a molecule. researchgate.netmdpi.comresearchgate.netbohrium.com

Detailed Research Findings:

For this compound, DFT calculations can be used to predict its ¹H, ¹³C, and ³¹P NMR spectra. The calculated chemical shifts, after appropriate scaling, can aid in the assignment of experimental spectra. A study on the related compound, sodium [2-(2-hydroxyphenyl)phenyl]phosphinate, demonstrated good agreement between experimental and DFT-calculated NMR data. mdpi.com

Conformational analysis of this compound would involve rotating the bonds connecting the phenyl rings to the phosphorus atom and the hydroxyl groups to the phenyl rings to find the lowest energy conformers. The relative energies of different conformers can be calculated to determine their populations at a given temperature. The presence of intramolecular hydrogen bonds, for instance between the hydroxyl groups and the phosphinyl oxygen, could play a significant role in determining the preferred conformation. Studies on other substituted phosphine (B1218219) oxides and phosphinic acids have shown that the size and nature of the substituents on the phosphorus atom significantly influence the conformational possibilities. mdpi.combohrium.com

Interactive Data Table: Predicted Spectroscopic and Conformational Data for this compound.

| Parameter | Predicted Characteristic | Method of Prediction |

| ¹H NMR Chemical Shifts | Aromatic protons in the range of 6.5-8.0 ppm; Hydroxyl and phosphinic acid protons with variable shifts depending on solvent and concentration. youtube.comyoutube.com | DFT calculations (GIAO method) |

| ¹³C NMR Chemical Shifts | Aromatic carbons in the range of 110-160 ppm. | DFT calculations |

| ³¹P NMR Chemical Shift | A single peak characteristic of a phosphinic acid. | DFT calculations |

| Stable Conformations | Likely non-planar, with specific orientations of the phenyl rings to minimize steric hindrance. | Rotational energy profile scans using DFT. |

| Intramolecular H-bonding | Possible between the phenolic -OH and the P=O group. | Analysis of optimized geometries from DFT calculations. |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. scispace.comresearchgate.netmdpi.comacs.org While the specific reaction mechanism for the synthesis of this compound has not been detailed in computational studies, general mechanisms for the formation of phosphinic acids can be investigated.

Detailed Research Findings:

The synthesis of diarylphosphinic acids can often involve reactions such as the Michaelis-Arbuzov or Michaelis-Becker reactions, or the oxidation of corresponding phosphines. kent.ac.uk Theoretical calculations can model these reaction pathways to determine the most energetically favorable route. For example, in a reaction involving the addition of a phosphorus-containing nucleophile to an electrophile, DFT can be used to locate the transition state structure and calculate the activation energy barrier.

A proposed reaction could involve the reaction of a di-Grignard reagent derived from 3,3'-dibromobiphenyl with a phosphorus-containing electrophile, followed by hydrolysis. Alternatively, a reaction could proceed via the coupling of m-hydroxyphenylboronic acid with a phosphine oxide. Computational studies could compare the energy profiles of these different synthetic routes to predict the most efficient method. The calculations would also provide insights into the role of solvents and catalysts in the reaction. bohrium.com

Interactive Data Table: Hypothetical Reaction Steps and Computational Insights for the Synthesis of this compound.

| Hypothetical Reaction Step | Computational Investigation | Expected Outcome |

| Formation of a P-C bond | Locate the transition state for the reaction of a phosphorus nucleophile with an aryl electrophile. | Determine the activation energy and the geometry of the transition state. |

| Hydrolysis of an intermediate ester | Model the stepwise addition of water and proton transfer. | Understand the role of acid or base catalysis in the final step. |

| Oxidation of a precursor phosphine | Calculate the reaction pathway with an oxidizing agent. | Elucidate the mechanism of oxygen transfer to the phosphorus atom. |

Derivatives and Analogues: Synthesis and Structure Property Relationship Studies

Synthesis of Substituted Bis(hydroxyphenyl)phosphinic Acid Analogues

The synthesis of analogues of bis(hydroxyphenyl)phosphinic acid involves strategic chemical modifications, primarily focusing on the substitution pattern of the hydroxyphenyl rings and the chemical nature of the phosphinic acid group itself.

The position of the hydroxyl group on the phenyl rings relative to the phosphorus atom significantly influences the molecule's chemical reactivity and spatial configuration. The synthesis of ortho- and para-isomers, therefore, provides access to a range of compounds with distinct properties.

A general route to obtaining hydroxyphenyl-substituted phosphinic acids involves the reaction of substituted phenols with phosphorus precursors. For instance, (o-hydroxyphenyl)methylphosphonic acids can be synthesized from o-(hydroxymethyl)phenols and trialkyl phosphites, followed by hydrolysis. researchgate.net Another prominent method is the catalyzed reaction between ortho-phenylphenols and phosphorus trichloride (B1173362), with subsequent hydrolysis of the intermediate chloro-derivatives. mdpi.com This approach is notably used in the synthesis of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a precursor from which [2-(2-hydroxyphenyl)phenyl]phosphinic acid can be derived through hydrolysis. mdpi.com The synthesis of N-protected o-hydroxyl-phenyl-α-aminophosphonic monoesters has also been achieved through three-component Mannich-type reactions under solvent-free conditions. tandfonline.com Furthermore, organocatalytic diastereoselective (4 + 1) cycloaddition reactions involving o-hydroxyphenyl-substituted secondary phosphine (B1218219) oxides have been developed to create phosphorus-containing heterocyclic skeletons. acs.org

While direct synthetic pathways for bis(p-hydroxyphenyl)phosphinic acid are less commonly detailed in the selected literature, analogous methods using p-substituted phenols are chemically feasible. The synthesis of p-hydroxyphenylacetic acid, for example, has been documented, indicating the availability of p-hydroxyphenyl precursors for such reactions. google.com

Altering the phosphinic acid functional group is a key strategy for creating derivatives with tailored properties. These modifications can enhance solubility, reactivity, or interaction with other molecules. The P-H bond in phosphinic acids is a primary site for such changes.

One common modification is the conversion to phosphinate esters. For example, polymers containing n-butyl phosphinate ester groups have been synthesized, although hydrolysis back to the phosphinic acid can be challenging. 20.210.105 The development of derivatives of the flame retardant DOPO often involves the formal replacement of the phosphorus-bonded hydrogen atom to create phosphinates (P-C bond), phosphonamidates (P-N bond), and phosphonates (P-O bond). mdpi.com The synthesis of phosphinic acids and their esters can be achieved under mild conditions, such as the "triethylammonium phosphinate" reaction, which involves the addition of bis(trimethylsilyl) phosphonite to α,β-unsaturated esters. kent.ac.uk

The synthesis of polymers with phosphinic acid groups in the main chain has been accomplished through the nucleophilic substitution polymerization of monomers like bis(4-fluorophenyl)phosphinic acid with bisphenols. 20.210.105 This approach allows for the direct incorporation of the phosphinic acid moiety into a polymer backbone.

Structure-Property Correlations for Material Performance

The chemical structure of bis(hydroxyphenyl)phosphinic acid analogues has a direct and predictable impact on their performance when incorporated into materials, particularly polymers. These correlations are most evident in polymerization behavior, material morphology, and flame retardancy.

The incorporation of phosphinic acid derivatives into polymers, either as additives or as co-monomers, significantly affects the polymerization process and the final morphology of the material. The presence of strongly interacting pendant groups, such as phosphonic or phosphinic acids, has a profound effect on polymer morphology. d-nb.info These polar groups can lead to self-assembly and the formation of structured, acid-rich layers within a nonpolar polymer matrix, which is a phenomenon absent in polymers with random placement of the same functional groups. d-nb.info

When used as a reactive monomer, such as in the in-situ polymerization of copolyamides, 2-carboxyethyl(phenyl)phosphinic acid can be successfully incorporated into the polymer chain, influencing properties like thermal stability. researchgate.net The synthesis of poly(arylene ether)s containing main-chain phosphinic acid or phosphinate ester groups yields polymers with varying glass-transition temperatures (Tg) and thermal decomposition profiles, depending on the specific phosphorus group. 20.210.105 For example, polymers with a flexible n-butyl phosphinate ester group exhibit a lower Tg compared to those with a more rigid phosphine oxide group. 20.210.105

Table 1: Influence of Phosphinic Acid Derivatives on Polymer Properties

| Polymer System | Phosphorus-Containing Monomer/Additive | Effect on Polymerization | Impact on Glass Transition Temp. (Tg) | Reference |

|---|---|---|---|---|

| Poly(arylene ether) | Bis(4-fluorophenyl)phosphine oxide | Successful polymerization with bisphenol A | 200 °C | 20.210.105 |

| Poly(arylene ether) | Bis(4-fluorophenyl)phosphinic acid | Lower molecular weight polymer obtained | 102 °C | 20.210.105 |

| Poly(arylene ether) | n-Butyl bis(4-fluorophenyl)phosphinate | Highest molecular weight in the series | 125 °C | 20.210.105 |

| Polyamide 6,6 (PA66) | 2-carboxyethyl(phenyl)phosphinic acid (CEPPA) | In-situ polymerization successful | Decreased initial decomposition temperature | researchgate.net |

| Precision Polyolefins | Pendant phosphonic acid groups | Not applicable (post-modification) | Amorphous due to steric congestion | d-nb.info |

Phosphorus-containing compounds, including bis(hydroxyphenyl)phosphinic acid and its analogues, are highly effective as flame retardants. Their efficiency stems from their ability to act in both the condensed (solid) phase and the gas phase during combustion. researchgate.netmdpi.commdpi.com

In the condensed phase, upon heating, these compounds can decompose to form phosphoric or polyphosphoric acid. This acts as a catalyst for dehydration and charring of the polymer matrix. mdpi.comrsc.org The resulting char layer is a poor conductor of heat and acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds. researchgate.netsci-hub.se